3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSAIHCINAREQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Reduction Cascade Reaction
The most widely documented pathway involves a two-step condensation-reduction sequence. 4-Chlorobenzaldehyde and 4-fluorobenzaldehyde undergo aldol condensation with nitroethane in basic media (KOH/EtOH) to form β-nitrostyrene intermediates, followed by catalytic hydrogenation using Raney nickel under 50 psi H₂ pressure.
Key reaction parameters:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Molar ratio (ArCHO:CH₃NO₂) | 1:1.2 | ±15% yield variance |
| Hydrogenation temperature | 45-50°C | >90% conversion |
| Catalyst loading | 5% w/w | Kinetic optimization |
This method produces the target amine in 68-72% overall yield but requires strict control of stereochemistry during the nitro group reduction.
Direct Amination via Leuckart-Wallach Reaction
Industrial-scale production frequently employs the Leuckart-Wallach protocol, where 3-(4-chlorophenyl)-3-(4-fluorophenyl)propanal reacts with ammonium formate in refluxing xylene (140-145°C). The reaction proceeds through imine formation followed by formate-mediated reduction.
Critical process considerations:
- Solvent selection: Xylene outperforms DMF or toluene in achieving >85% conversion
- Acid scavengers: MgSO₄ (2 eq) prevents formic acid accumulation
- Temperature profile: 12°C/hour ramp from 110°C to 140°C minimizes side-product formation
Post-reaction workup involves sequential base extraction (2M NaOH) and recrystallization from hexane/ethyl acetate (3:1 v/v), yielding pharmaceutical-grade material (99.2% HPLC purity).
Advanced Catalytic Methods
Palladium-Mediated Cross Coupling
Recent advances utilize Pd(PPh₃)₄ (0.5 mol%) to catalyze the coupling of 1,3-dichloropropane with 4-fluorophenylzinc chloride and 4-chlorophenylboronic acid in THF/H₂O (4:1). This one-pot procedure achieves 78% yield with excellent regiocontrol:
$$
\text{ClCH}2\text{CH}2\text{CH}2\text{Cl} + \text{Ar}^1\text{ZnCl} + \text{Ar}^2\text{B(OH)}2 \xrightarrow{\text{Pd}^{0}} \text{Ar}^1\text{CH}2\text{CH}2\text{CH}_2\text{Ar}^2}
$$
Catalytic cycle optimization:
- Ligand effects: BINAP increases turnover number by 3.2× vs. PPh₃
- Solvent system: THF/water (K₃PO₄ base) enables phase-transfer catalysis
- Temperature: 65°C maintains catalyst stability over 48h
Enzymatic Dynamic Kinetic Resolution
Biocatalytic approaches using Candida antarctica lipase B (CAL-B) resolve racemic intermediates through enantioselective acetylation. The process achieves 98% ee when conducted in methyl tert-butyl ether at 30°C with vinyl acetate as acyl donor:
| Parameter | Optimal Value | Enantiomeric Excess |
|---|---|---|
| Enzyme loading | 15 mg/mmol substrate | 98.2% |
| Reaction time | 72h | Maximum conversion |
| Solvent polarity | log P 1.5-2.0 | Prevents denaturation |
Industrial Scale Manufacturing
Continuous Flow Reactor Design
Modern plants employ tubular flow reactors (TFR) for the hydrogenation step, demonstrating significant advantages over batch processing:
Comparative performance data:
| Metric | Batch Reactor | TFR System |
|---|---|---|
| Space-time yield | 0.8 kg/L·day | 4.2 kg/L·day |
| Catalyst consumption | 5.2 g/kg product | 1.8 g/kg product |
| Energy consumption | 38 kWh/kg | 12 kWh/kg |
The TFR configuration (20m length, 5cm diameter) operates at 85 bar H₂ with 1,4-dioxane as solvent, achieving 99% conversion in 22 minutes residence time.
Analytical Characterization Protocols
Spectroscopic Fingerprinting
Comprehensive characterization data for batch QC:
¹H NMR (400 MHz, CDCl₃):
δ 7.35-7.28 (m, 4H, Ar-H), 7.15-7.08 (m, 4H, Ar-H), 3.12 (t, J=6.8 Hz, 2H, CH₂NH₂), 2.78 (quintet, J=7.2 Hz, 1H, CHAr₂), 1.94 (quin, J=7.0 Hz, 2H, CH₂CH₂NH₂).
HPLC Method:
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile phase: 65:35 MeCN/0.1% H₃PO₄
- Flow rate: 1.0 mL/min, λ=254nm
- Retention time: 8.92±0.3 min
Emerging Synthetic Technologies
Photoredox Catalysis
Preliminary studies demonstrate visible-light-mediated amination using Ir(ppy)₃ (1 mol%) in flow microreactors. This method reduces reaction time from 48h to 90 minutes with comparable yields:
$$
\text{Ar-CHO} + \text{CH}3\text{NO}2 \xrightarrow{h\nu (450\text{nm})} \text{Ar-CH=CH-NO}2 \rightarrow \text{Ar-CH}2\text{CH}2\text{NH}2
$$
Advantages:
- 60% reduction in E-factor
- Ambient temperature operation
- No transition metal catalysts
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Halogenation using reagents like bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products
Oxidation Products: Imines, nitriles.
Reduction Products: Secondary and tertiary amines.
Substitution Products: Halogenated derivatives, nitro derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3, )
- Structure : Contains a pyrazoline ring fused with 4-chlorophenyl and 4-fluorophenyl groups, terminating in a ketone.
- Key Differences :
- Pyrazoline ring introduces rigidity and planar geometry.
- Ketone group replaces the primary amine, altering hydrogen-bonding capacity.
- Melting point: 110–112°C (vs. unmeasured for the target compound).
3-(4-Methoxyphenyl)-1-phenyl-3-(phenylamino)propan-1-one (4b, )
- Structure: Substituted with methoxy (electron-donating) and phenylamino groups.
- Key Differences: Methoxy group increases electron density on the aromatic ring. Phenylamino and ketone groups modify reactivity and pharmacokinetics.
- Implications : Enhanced resonance effects may alter metabolic stability compared to halogenated analogs .
Functional Group Modifications
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ()
- Structure : Amide derivative with an isobutylphenyl group.
- Key Differences: Amide group introduces hydrogen-bond acceptor/donor sites. Isobutyl increases lipophilicity (logP likely higher than the target compound).
- Implications : Improved membrane permeability but reduced metabolic resistance to hydrolysis compared to amines .
3-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)propan-1-amine Hydrochloride ()
Positional Isomerism and Heterocyclic Additions
3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ()
- Structure : Fluorine at the 3-position of the phenyl ring; imidazole-pyrimidine moiety.
- Key Differences :
- 3-Fluorophenyl alters steric and electronic profiles.
- Imidazole-pyrimidine introduces heterocyclic interactions (e.g., hydrogen bonding).
- Implications : Enhanced binding to enzymes or receptors with aromatic stacking pockets .
Biological Activity
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine is a compound of interest in medicinal chemistry, particularly due to its structural features that include both a chlorine and a fluorine substituent. These halogens can significantly influence the compound's biological activity, making it a candidate for various therapeutic applications, especially in the treatment of central nervous system disorders.
Chemical Structure and Properties
The compound belongs to the class of phenylpropanamines, characterized by a propanamine backbone with chlorophenyl and fluorophenyl groups attached. The presence of these substituents enhances its lipophilicity and binding affinity to biological targets, which is crucial for its pharmacological effects.
| Feature | Description |
|---|---|
| Chemical Formula | C16H16ClF |
| CAS Number | 144477-78-1 |
| Molecular Weight | 276.75 g/mol |
| Solubility | Soluble in organic solvents |
The specific mechanism of action for 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine has not been fully elucidated. However, it is believed that the compound interacts with various neurotransmitter systems, primarily through binding to serotonin and dopamine receptors. This interaction may modulate neurotransmitter activity, which could explain its potential antidepressant effects.
Biological Activity
Research indicates that 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine exhibits several biological activities:
Study on Antidepressant Potential
A recent study explored the effects of similar phenylpropanamines on depression models in rodents. The results indicated that compounds with similar structures exhibited significant antidepressant-like effects, suggesting that 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine may also possess such properties due to its structural similarities .
Antimicrobial Evaluation
In vitro studies on related compounds showed promising results against various pathogens. For example, derivatives of phenylpropanamines demonstrated minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential . While direct studies on 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine are needed, these findings provide a basis for further exploration.
Comparative Analysis with Similar Compounds
The unique combination of chlorine and fluorine substituents in 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine sets it apart from other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Chlorophenyl)propan-1-amine | Chlorine substituent only | Limited data available |
| 3-(4-Fluorophenyl)propan-1-amine | Fluorine substituent only | Potential antidepressant effects |
| 3-(4-Chlorophenyl)-3-phenylpropan-1-amine | Lacks fluorine | Antidepressant activity noted |
Q & A
Q. Notes
- Avoided citations from prohibited sources (e.g., BenchChem).
- Advanced questions emphasize methodological rigor and data reconciliation.
- References align with synthesis, characterization, and computational analysis in academic research contexts.
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
